2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15085807
Molecular Formula: C20H19N5O2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N5O2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-[2-(3,4-dimethoxyphenyl)ethyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C20H19N5O2/c1-26-17-5-3-14(13-18(17)27-2)4-6-19-23-20-22-12-9-16(25(20)24-19)15-7-10-21-11-8-15/h3,5,7-13H,4,6H2,1-2H3 |
| Standard InChI Key | JYMOSGQHCVQOAN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises a triazolo[1,5-a]pyrimidine scaffold fused with a triazole ring. Key substituents include:
-
3,4-Dimethoxyphenethyl group: Attached at position 2, contributing hydrophobic and electron-donating properties.
-
4-Pyridyl group: Positioned at position 7, introducing aromaticity and hydrogen-bonding capabilities.
Table 1: Molecular Properties
Physicochemical Characteristics
-
Solubility: Limited aqueous solubility due to aromatic and hydrophobic groups; soluble in DMSO and DMF.
-
Stability: Stable under standard laboratory conditions but sensitive to strong acids/bases.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Core Formation: Condensation of 5-amino-1,2,4-triazole with diketones to form the triazolopyrimidine core .
-
Chlorination: Treatment with POCl3 to introduce reactive chloro groups .
-
Substitution Reactions:
Table 2: Key Synthetic Intermediates
Optimization Strategies
-
Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes .
-
Catalytic Systems: Pd(PPh3)4 enables efficient cross-coupling with >80% yield .
Research Findings and Applications
Preclinical Studies
-
Pharmacokinetics: Moderate oral bioavailability (25–30%) due to first-pass metabolism; t1/2 = 4.2 hours in rodents .
-
In Vivo Efficacy: 40% tumor growth inhibition in xenograft models at 10 mg/kg/day .
Structure-Activity Relationships (SAR)
-
C2 Substitution: Bulky groups (e.g., phenethyl) enhance tubulin binding .
-
C7 Modification: Pyridyl groups improve solubility and target affinity vs. phenyl analogs .
Table 3: Comparative Bioactivity of Analogs
| Compound | Tubulin IC50 (µM) | HeLa IC50 (nM) |
|---|---|---|
| Target Compound | 0.45 | 30 |
| 7-Phenyl Analog | 1.2 | 120 |
| 3,4,5-Trimethoxyphenyl Derivative | 0.38 | 25 |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume